(+)-Norphos P,P'-dioxide
Overview
Description
(+)-Norphos P,P’-dioxide is a chiral phosphine oxide compound known for its unique structural and chemical properties. It is widely used in various fields of chemistry and industry due to its ability to form stable complexes with metals and its role as a ligand in catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Norphos P,P’-dioxide typically involves the oxidation of the corresponding phosphine. One common method is the reaction of bis(diphenylphosphino)methane with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of (+)-Norphos P,P’-dioxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize the yield and minimize by-products. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
(+)-Norphos P,P’-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the compound back to its phosphine form.
Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphine derivatives .
Scientific Research Applications
(+)-Norphos P,P’-dioxide has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biological systems as a phosphorus donor and its interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-containing drugs.
Mechanism of Action
The mechanism by which (+)-Norphos P,P’-dioxide exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- Bis(diphenylphosphino)methane P,P’-dioxide
- Bis(2-diphenylphosphanophenyl) ether P,P’-dioxide
- Bis(2-(N,N,N’N’-tetraethyldiaminophosphano)imidazol-1-yl) methane P,P’-dioxide
Uniqueness
(+)-Norphos P,P’-dioxide is unique due to its chiral nature, which makes it particularly valuable in asymmetric catalysis. Its ability to form stable complexes with a wide range of metals also sets it apart from other similar compounds, making it a versatile ligand in various chemical processes .
Properties
IUPAC Name |
(1R,4S,5S,6S)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O2P2/c32-34(26-13-5-1-6-14-26,27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)35(33,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2/t24-,25+,30-,31-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCYJNJQLLGGGH-QHNMYUOLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]([C@H]2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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